N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide
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Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide is a synthetic organic compound characterized by the presence of a chloro-substituted benzamide group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 3-chlorobenzoic acid, is converted to 3-chlorobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with an amine derivative of thiophene to form the benzamide core.
Thiophene Substitution: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(thiophen-2-ylmethyl)benzamide
- 3-Chloro-N-(4-methylthiophen-2-yl)methylbenzamide
- 3-Chloro-N-(4-ethylthiophen-2-yl)methylbenzamide
Uniqueness
N-({[3,3'-bithiophene]-5-yl}methyl)-3-chlorobenzamide is unique due to the presence of two thiophene rings, which may enhance its electronic properties and biological activity compared to similar compounds with only one thiophene ring. This structural feature can lead to distinct reactivity and interaction profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS2/c17-14-3-1-2-11(6-14)16(19)18-8-15-7-13(10-21-15)12-4-5-20-9-12/h1-7,9-10H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMYZXJYSXDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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